Anastrozole-d3 Dimer Impurity

Description

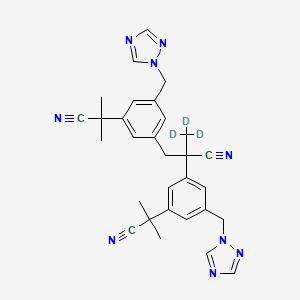

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTYKNGXUMRQU-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747031 | |

| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329809-14-4 | |

| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Anastrozole-d3 Dimer Impurity: Synthesis, Characterization, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Anastrozole-d3 Dimer Impurity, a critical molecule in the landscape of pharmaceutical analysis. As a senior application scientist, the following sections will delve into the core chemical properties, formation mechanisms, and the rigorous analytical methodologies required for the control of this and related impurities in Anastrozole, a potent aromatase inhibitor. The insights provided herein are grounded in established scientific principles and regulatory expectations, aiming to empower professionals in drug development and quality control.

Core Characteristics of this compound

The this compound is a stable isotope-labeled version of the corresponding Anastrozole Dimer Impurity. Labeled compounds of this nature are indispensable in modern pharmaceutical analysis, often serving as internal standards for quantitative assays due to their similar chemical and physical properties to the unlabeled analyte, but with a distinct mass spectrometric signature.[1][2]

Chemical Identity and Properties

A precise understanding of the impurity's fundamental properties is the bedrock of any analytical strategy. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1329809-14-4 | [3][4] |

| Molecular Formula | C₃₀H₂₈D₃N₉ | [3][4] |

| Molecular Weight | 520.65 g/mol | [4] |

| Chemical Name | 2,3-Bis[3-(1-cyano-1-(methyl-d3)ethyl)-5-(1H,1,2,3-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile | [1] |

| Synonyms | Labeled Anastrozole Dimer Impurity | [1] |

| Application | Labeled impurity of Anastrozole, used as a reference standard in analytical applications. | [1][2] |

The non-labeled counterpart, Anastrozole Dimer Impurity, is recognized by pharmacopeias as Anastrozole EP Impurity B and Anastrozole USP Related Compound C, highlighting its regulatory significance.[5]

| Property | Value | Source(s) |

| CAS Number | 1216898-82-6 | [6] |

| Molecular Formula | C₃₀H₃₁N₉ | [6] |

| Molecular Weight | 517.63 g/mol | [5] |

| IUPAC Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | [6] |

Mechanistic Insights into Dimer Formation

The control of any process-related impurity begins with a thorough understanding of its formation pathway. The Anastrozole Dimer Impurity is not a degradation product but rather a by-product of the synthesis process.[7][8] Its formation is a critical concern during the final step of Anastrozole synthesis, which involves the N-alkylation of 1,2,4-triazole with a substituted benzyl bromide intermediate, specifically 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

The primary reaction is a nucleophilic substitution where the triazole anion displaces the bromide ion. However, a competing side-reaction can lead to the formation of the dimeric impurity through a self-condensation mechanism. This is often facilitated by the basic conditions required to deprotonate the 1,2,4-triazole. Instead of the intended nucleophilic attack by the triazole, a carbanion formed from another molecule of the benzyl bromide starting material can attack the benzylic carbon, resulting in a new carbon-carbon bond and the subsequent dimer.

Caption: Competing reaction pathways in the final step of Anastrozole synthesis.

Strategies for Impurity Control

A robust synthetic process is designed to maximize the yield of the active pharmaceutical ingredient (API) while minimizing impurity formation. For the dimeric impurity, control strategies focus on optimizing the final alkylation step:

-

Choice of Base and Solvent: The selection of the base and solvent system is paramount. A base must be strong enough to deprotonate the triazole efficiently without promoting the self-condensation of the benzyl bromide.

-

Reaction Temperature: Lowering the reaction temperature can often disproportionately slow down the rate of side-reactions compared to the main reaction, thereby enhancing selectivity towards Anastrozole.

-

Stoichiometry of Reactants: The molar ratio of 1,2,4-triazole to the benzyl bromide intermediate should be carefully optimized to favor the desired reaction.

Analytical Methodologies for Impurity Profiling

Ensuring the purity of Anastrozole requires validated, stability-indicating analytical methods capable of separating the API from its process-related impurities and degradation products.[9][10] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common technique for this purpose.[10]

A Validated Stability-Indicating RP-HPLC Method

The following protocol outlines a typical reversed-phase HPLC method for the impurity profiling of Anastrozole. This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and stability testing.[9][11]

Experimental Protocol: RP-HPLC for Anastrozole Impurity Profiling

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[10][12]

-

Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.

-

Mobile Phase B: Acetonitrile and Methanol in a 70:30 (v/v) ratio.

-

Gradient Program: A time-dependent gradient program should be developed to ensure optimal separation of all known impurities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.[10]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Anastrozole sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.

-

-

Method Validation (as per ICH Q2 R1):

-

Specificity: Demonstrate the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is often achieved through forced degradation studies and analysis of spiked samples.[9][11]

-

Linearity: Establish a linear relationship between the concentration of the impurity and the analytical response over a defined range.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.[9]

-

Accuracy: Assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: Evaluate the method's repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Caption: Workflow for Anastrozole impurity profiling and method validation.

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are essential.[10][13] Anastrozole should be subjected to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.[10][11] The analytical method must be capable of resolving the Anastrozole peak from any degradation products formed, including potential dimeric structures, thus proving its suitability for stability testing.[9]

Conclusion

The this compound and its non-labeled counterpart are significant entities in the quality control of Anastrozole. A comprehensive understanding of the dimer's formation mechanism is crucial for the development of robust synthetic processes that minimize its presence. Furthermore, the implementation of rigorously validated, stability-indicating analytical methods, such as the RP-HPLC method detailed in this guide, is a non-negotiable aspect of ensuring the safety and efficacy of the final drug product. The use of labeled standards like this compound is a key enabler of the precision and accuracy required in these analytical endeavors, reflecting the high standards of modern pharmaceutical development.

References

-

analytical method development and validation of impurity profile in anastrozole. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Anastrozole Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

-

Anastrozole Dimer Impurity. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Anastrozole EP Impurity and USP Related Compound. (n.d.). SynThink. Retrieved January 16, 2026, from [Link]

-

Anastrozole-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Cheekatla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 16, 2026, from [Link]

-

A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). Austin Publishing Group. Retrieved January 16, 2026, from [Link]

-

LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 16, 2026, from [Link]

-

S. S. Rao, et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society. Retrieved January 16, 2026, from [Link]

-

SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. (n.d.). VAST JOURNALS SYSTEM. Retrieved January 16, 2026, from [Link]

-

ANASTROZOLE EP IMPURITY B | ANASTROZOLE USP RC C. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]

-

Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Anastrozole D3 Dimer Impurity | CAS No: 1329809-14-4 [aquigenbio.com]

- 3. Anastrozole Impurities | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oceanicpharmachem.com [oceanicpharmachem.com]

- 8. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. rjptonline.org [rjptonline.org]

Origin and formation of Anastrozole dimer impurities

An In-Depth Technical Guide to the Origin, Formation, and Control of Anastrozole Dimer Impurities

Authored by a Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of modern therapeutics, Anastrozole (marketed as Arimidex, among others) stands as a critical non-steroidal aromatase inhibitor for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its efficacy is directly linked to its chemical structure, α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, which selectively blocks the aromatase enzyme, thereby reducing estrogen production.[1] However, the multi-step synthesis that yields this potent molecule is not without its challenges. The formation of process-related impurities, which can arise from starting materials, intermediates, or competing side-reactions, represents a significant hurdle in ensuring the final Active Pharmaceutical Ingredient's (API) safety, quality, and stability.[1]

This technical guide provides a deep dive into one of the most critical process-related impurities in Anastrozole synthesis: the Anastrozole dimer. We will explore its chemical identity, the mechanistic pathways of its formation, the critical process parameters that govern its prevalence, and the analytical strategies required for its detection and control. This document is intended for researchers, chemists, and drug development professionals dedicated to the principles of quality by design and the pursuit of pharmaceutical excellence.

Identification and Structure of the Anastrozole Dimer Impurity

The primary dimeric adduct of Anastrozole is a well-characterized process impurity. Its identification is crucial for meeting the stringent purity requirements set by regulatory bodies.

-

IUPAC Name: 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[2]

-

Molecular Formula: C₃₀H₃₁N₉[2]

-

Common Synonyms: Anastrozole Dimer Impurity, Anastrozole EP Impurity B, Anastrozole USP Related Compound C[2][4][5]

The presence of this and other impurities is typically monitored and quantified using robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6][7]

The Genesis of the Dimer: A Mechanistic Exploration

The formation of the Anastrozole dimer is not a result of degradation but is intrinsically linked to the synthetic route itself. It is a classic example of a competing side-reaction that occurs during the final, pivotal step of Anastrozole synthesis.

The Intended Reaction: N-Alkylation of 1,2,4-Triazole

The final stage in producing Anastrozole involves a nucleophilic substitution reaction. In this step, the anion of 1,2,4-triazole acts as the nucleophile, displacing the bromide ion from the starting benzyl bromide derivative, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[2][6][8] This reaction requires basic conditions to deprotonate the 1,2,4-triazole, thereby activating it as a potent nucleophile.

The Competing Side-Reaction: Self-Condensation

The proposed mechanism for the formation of the dimer impurity is a self-condensation of the benzyl bromide starting material.[2] The very same basic conditions designed to deprotonate the triazole can inadvertently facilitate the formation of a carbanion from a molecule of the benzyl bromide starting material.

Instead of the intended triazole anion, this newly formed carbanion can then act as a nucleophile, attacking the benzylic carbon of another benzyl bromide molecule.[2] This nucleophilic attack results in the formation of a new carbon-carbon bond, displacing the bromide and linking two molecules of the starting material to form the dimeric structure.[2]

Critical Process Parameters Influencing Dimer Formation

Understanding the mechanism allows for a targeted approach to minimizing the dimer impurity by carefully controlling the reaction conditions. The rate of this competing side-reaction is highly sensitive to several factors.[2]

| Parameter | Effect on Dimer Formation | Causality |

| Base Strength & Concentration | High Impact: Stronger or more concentrated bases significantly increase dimer formation. | A higher concentration of a strong base increases the rate of carbanion formation from the benzyl bromide starting material, making the self-condensation reaction more competitive with the desired N-alkylation. |

| Reaction Temperature | Moderate Impact: Higher temperatures tend to increase the yield of the dimer impurity. | Increased thermal energy can overcome the activation energy barrier for the self-condensation side-reaction, accelerating its rate relative to the main reaction. |

| Solvent Choice | High Impact: The polarity and nature of the solvent can favor one pathway over the other. | Solvents play a critical role in stabilizing charged intermediates. A solvent that preferentially stabilizes the carbanion intermediate could inadvertently promote dimer formation. Aprotic polar solvents like DMF or DMSO are common but require careful optimization.[9] |

| Reaction Time | Moderate Impact: Prolonged reaction times can lead to higher levels of the dimer. | Allowing the reaction to proceed for longer than necessary provides more opportunity for the slower, competing self-condensation reaction to occur. |

| Purity of Starting Materials | Indirect Impact: Impurities in the starting benzyl bromide can lead to other related substances. | While not directly forming the specific Anastrozole dimer, related impurities in the starting material can lead to a more complex impurity profile, complicating purification. An impurity in the toluene derivative used to create the benzyl bromide has been shown to be a precursor to a key Anastrozole impurity.[9] |

Experimental Protocols for Analysis and Control

A self-validating system for impurity control relies on robust analytical methods and well-designed experiments to understand the impact of process variables.

Protocol: Forced Degradation Study of Anastrozole

Forced degradation studies are essential to demonstrate that an analytical method is stability-indicating and can separate the drug substance from its potential degradation products and process-related impurities.[10][11][12] Anastrozole has been shown to degrade under basic and slightly oxidative conditions.[10][13]

-

Preparation of Stock Solution: Accurately weigh and dissolve 25 mg of Anastrozole API in a 25 mL volumetric flask using a suitable solvent (e.g., Acetonitrile:Water 50:50) to obtain a 1 mg/mL stock solution.

-

Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N HCl. Reflux for 4 hours at 80°C. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL.

-

Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1N NaOH. Reflux for 4 hours at 80°C.[13] Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~50 µg/mL. Significant degradation is expected.[13]

-

Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

-

Thermal Degradation: Place the solid Anastrozole API in a hot air oven at 105°C for 24 hours. Prepare a ~50 µg/mL solution from the stressed sample.

-

Photolytic Degradation: Expose the solid Anastrozole API to UV light (254 nm) for 24 hours. Prepare a ~50 µg/mL solution from the stressed sample.

-

Analysis: Analyze all samples, along with an unstressed control sample, using the validated HPLC method described below.

Protocol: Stability-Indicating RP-HPLC Method for Impurity Profiling

This method is designed to effectively separate Anastrozole from its dimer and other process-related and degradation impurities.[6][7][8]

-

Chromatographic System:

-

Column: Hichrom RPB or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[6][12]

-

Mobile Phase A: 10 mM Ammonium Formate or 0.01M Potassium di-hydrogen orthophosphate (pH adjusted to 2.5).[10][12]

-

Mobile Phase B: Acetonitrile (or a mixture of Acetonitrile and Methanol).[10][12]

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Gradient Program (Illustrative):

Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 40 60 35 20 80 40 20 80 42 60 40 | 50 | 60 | 40 |

-

Sample Preparation: Prepare samples at a concentration of approximately 50 µg/mL in the mobile phase.[14]

-

System Suitability: Inject a standard solution containing Anastrozole and known impurities (including the dimer) to verify resolution, tailing factor, and theoretical plates.

-

Data Analysis: Integrate all peaks and calculate the percentage area of each impurity relative to the total peak area. Use relative response factors (RRF) for accurate quantification if available.

Sources

- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anastrozole Dimer Impurity | 1216898-82-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Anastrozole EP Impurity B | 1216898-82-6 | SynZeal [synzeal.com]

- 6. scielo.br [scielo.br]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 10. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

Technical Guide: Anastrozole-d3 Dimer Impurity as a Pharmaceutical Reference Standard

An in-depth technical guide by a Senior Application Scientist.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate the use of highly characterized reference standards for both the API and its significant impurities. Anastrozole, a non-steroidal aromatase inhibitor, is a critical therapy in oncology, and controlling its process-related impurities is paramount for safety and efficacy.[1][2] This guide provides an in-depth technical examination of the Anastrozole-d3 Dimer Impurity, a stable isotope-labeled (SIL) analogue of a key process impurity. We will explore the rationale for its use, its synthesis and characterization, and its application as an internal standard in quantitative mass spectrometric assays, thereby establishing its role as an indispensable tool in modern pharmaceutical quality control.

The Foundational Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical manufacturing, a reference standard is a meticulously characterized material that serves as a benchmark for confirming the identity, purity, potency, and quality of APIs and their formulated products.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and The International Council for Harmonisation (ICH), mandate the use of reference standards for both the API and any significant process-related or degradation impurities.[3][4] An impurity reference standard allows for the accurate identification and quantification of undesirable substances, ensuring that they remain below established safety thresholds.

Anastrozole and the Dimeric Impurity Challenge

Anastrozole (α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile) is a potent aromatase inhibitor used to treat hormone receptor-positive breast cancer.[5][6] Its synthesis is a multi-step process, with the final N-alkylation of 1,2,4-triazole being a critical step where key impurities can form.[5]

One significant process-related impurity is the Anastrozole Dimer (IUPAC Name: 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile).[5][7] This impurity arises from a competing side-reaction where the benzyl bromide derivative starting material undergoes self-condensation instead of reacting with the triazole anion.[5] Due to its structural similarity to Anastrozole, its separation and quantification can be challenging, necessitating a robust analytical methodology.

The Advantage of Deuterated Internal Standards in Bioanalysis

For quantitative analysis, particularly using highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for achieving accuracy and precision. An ideal internal standard co-elutes with the analyte and experiences identical matrix effects and extraction variability, thus normalizing the analytical response.[8]

While structural analogues can be used, stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard.[8][9][10] In a deuterated standard, one or more hydrogen atoms are replaced by deuterium (²H).[8][11] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[10][12]

The core benefits include:

-

Correction for Matrix Effects: SIL standards experience the same ion suppression or enhancement as the analyte, providing accurate correction.[8]

-

Compensation for Sample Preparation Variability: Any loss of analyte during extraction or handling is mirrored by the SIL standard, keeping the analyte-to-standard ratio constant.[8]

-

Normalization of Instrumental Fluctuations: Variations in injection volume or MS detector response are effectively cancelled out.[8]

This compound: The Reference Standard Profile

The this compound is the deuterated analogue of the Anastrozole Dimer. It is specifically designed to serve as a high-fidelity internal standard for the precise quantification of the native (non-labeled) Anastrozole Dimer Impurity in drug substance and drug product samples.

| Parameter | Information |

| Chemical Name | 2,2'-((2-Cyanopropane-1,2-diyl-3,3,3-d3)bis(5-((1H-1,2,4-triazol-1-yl)methyl)-3,1-phenylene))bis(2-methylpropanenitrile)[13] |

| CAS Number | 1329809-14-4[13][14][15] |

| Molecular Formula | C₃₀H₂₈D₃N₉[14][15] |

| Molecular Weight | ~520.7 g/mol [13][14] |

| Intended Use | Internal standard for quantitative analysis of Anastrozole Dimer Impurity. |

Characterization and Qualification of the Reference Standard

To be fit for purpose, the this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This process is a self-validating system where multiple orthogonal analytical techniques are used to build a comprehensive profile of the material.

Structural Elucidation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[16]

-

¹H NMR: Confirms the overall proton framework of the dimer structure. The integration of specific signals will be slightly reduced corresponding to the location of deuterium incorporation. The absence of a proton signal at the deuterated position is a key confirmation.

-

¹³C NMR & DEPT-135: These spectra confirm the carbon skeleton of the molecule. DEPT-135 experiments help distinguish between CH, CH₂, and CH₃ groups, providing further structural verification.[16]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass-to-charge ratio (m/z) for the molecular ion should be consistent with the calculated exact mass for C₃₀H₂₈D₃N₉, providing high confidence in the molecular formula. Tandem MS (MS/MS) will show a fragmentation pattern analogous to the non-labeled dimer, with specific fragments exhibiting a +3 Da mass shift.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The chemical purity of the reference standard is determined using a stability-indicating HPLC method. The goal is to separate the Anastrozole-d3 Dimer from any residual starting materials, synthetic by-products, or other related impurities.

Exemplary HPLC Protocol for Purity Assessment:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column, such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), is often effective for separating Anastrozole and its related substances.[17][18]

-

Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.[17][19] A low pH ensures that the triazole moieties are protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 70:30, v/v).[17][19] Using a mixture of organic modifiers can fine-tune selectivity between closely related compounds.[20]

-

Gradient Elution: A gradient is necessary to first elute more polar impurities and then increase the organic strength to elute the highly retained dimer impurity. A typical gradient might run from 30% B to 90% B over 40 minutes.

-

Column Temperature: 30°C to ensure reproducible retention times.[17][19]

-

Detection: UV at 215 nm, where the nitrile and aromatic chromophores exhibit strong absorbance.[17][19][22]

-

Purity Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak.

| Parameter | Condition | Rationale |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[17][18] | C18 stationary phase provides good hydrophobic retention for Anastrozole and its dimer. |

| Mobile Phase A | 0.01M KH₂PO₄, pH 2.5[17][19] | Buffered aqueous phase to control ionization and ensure reproducible chromatography. |

| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v)[17][19] | Organic modifier to elute analytes. A blend can offer unique selectivity.[20] |

| Flow Rate | 1.0 mL/min[17][21] | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |

| Temperature | 30°C[17][19] | Controlled temperature minimizes viscosity changes and improves retention time stability. |

| Detection | 215 nm[17][19][22] | Wavelength provides high sensitivity for Anastrozole and its related compounds. |

Application Protocol: Quantitative LC-MS/MS Analysis

The primary application of the this compound is as an internal standard for the quantification of the Anastrozole Dimer Impurity in an API sample.

Step-by-Step Quantitative Workflow:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 10 µg/mL).

-

Prepare a calibration curve by spiking known amounts of a non-labeled Anastrozole Dimer Impurity standard into blank matrix, adding a fixed amount of the internal standard solution to each level.

-

Accurately weigh the Anastrozole API test sample, add the same fixed amount of the internal standard solution, and dilute to a final concentration within the calibration range.

-

-

LC-MS/MS Instrumentation and Method:

-

LC System: A UHPLC system is preferred for fast analysis and high resolution.[23]

-

Column: A sub-2 µm particle size C18 column (e.g., ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) provides excellent efficiency.[23]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. For example:

-

Anastrozole Dimer (Analyte): m/z 518.3 -> m/z [Fragment A]

-

Anastrozole-d3 Dimer (IS): m/z 521.3 -> m/z [Fragment A + 3 Da] (Note: Exact m/z values and fragments must be determined empirically).

-

-

-

Data Analysis and System Suitability:

-

The analyte and internal standard should have the same retention time.

-

A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. The curve should have a correlation coefficient (r²) ≥ 0.99.[23]

-

The concentration of the Anastrozole Dimer Impurity in the API sample is calculated from its peak area ratio using the regression equation from the calibration curve.

-

System suitability is confirmed by ensuring adequate signal-to-noise, peak shape, and reproducibility of replicate injections.

-

Conclusion

The this compound is a highly specialized and essential tool for modern pharmaceutical development and quality control. Its role as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise analytical methods for quantifying the corresponding non-labeled impurity in Anastrozole API. By leveraging the principles of isotope dilution mass spectrometry, this reference standard provides a self-validating system that corrects for analytical variability, ensuring that the final drug product meets the stringent safety and quality standards demanded by regulatory authorities and required for patient safety. The adoption of such standards is a testament to the industry's commitment to scientific integrity and analytical excellence.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Anastrozole Synthesis.

- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- BenchChem. (n.d.). Application Note: Characterization of Anastrozole Impurities using LC-MS/MS.

- Bethi, M. R. (2018, June 8). analytical method development and validation of impurity profile in anastrozole. ResearchGate.

- Sita Ram, A., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 958-965.

- ResearchGate. (n.d.). LC-MS/MS spectrum of anastrozole and impurity I.

- BenchChem. (n.d.). Application Note: A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling.

- Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(2), 249-257.

- A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter [Video]. YouTube.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem. (n.d.). Co-elution issues of Anastrozole and its dimer impurity in HPLC.

- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.

- Cambrex Corporation. (n.d.). Reference Standards.

- SynZeal. (n.d.). Anastrozole Impurities.

- Kumar, A., et al. (2024). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Biomedical Chromatography, e70279.

- BenchChem. (n.d.). Application Note: Structural Elucidation of Anastrozole Intermediates by NMR Spectroscopy.

- Daicel Pharma. (n.d.). Anastrozole Impurities Manufacturers & Suppliers.

- Aquigen Bio Sciences. (n.d.). Anastrozole D3 Dimer Impurity | CAS No: 1329809-14-4.

- Pharmaffiliates. (n.d.). CAS No : 1329809-14-4| Chemical Name : this compound.

- PubChem. (n.d.). Anastrozole Dimer Impurity. National Center for Biotechnology Information.

- Plourde, P. V., et al. (1995). Pharmacological and clinical profile of anastrozole. Breast Cancer Research and Treatment, 36(2), 129-140.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Reference Standards | CDMO | Cambrex [cambrex.com]

- 4. mriglobal.org [mriglobal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Anastrozole D3 Dimer Impurity | CAS No: 1329809-14-4 [aquigenbio.com]

- 14. Anastrozole Impurities | SynZeal [synzeal.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scielo.br [scielo.br]

- 22. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Critical Role of Deuterated Standards in Impurity Analysis

Abstract

In the rigorous landscape of pharmaceutical development and manufacturing, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in modern impurity analysis. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles of Isotope Dilution Mass Spectrometry (IDMS) and explains the causal chain that makes deuterated standards the unequivocal gold standard for mitigating analytical variability. We will dissect the mechanisms by which these standards compensate for matrix effects, sample preparation inconsistencies, and instrumental drift, thereby ensuring the highest degree of data integrity. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to build robust, self-validating analytical methods that meet and exceed stringent regulatory expectations.

The Analytical Challenge: Unmasking Impurities in Complex Matrices

Impurity profiling is a cornerstone of pharmaceutical quality control.[1] Impurities, which can originate from starting materials, synthetic intermediates, degradation products, or formulation excipients, can have a significant impact on the safety, efficacy, and stability of a drug product.[1][2] The challenge lies in accurately quantifying these often low-level impurities within complex biological or chemical matrices.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the preferred technique for its high sensitivity and selectivity.[3][4] However, several factors can introduce significant variability and compromise the accuracy of quantitative results:

-

Matrix Effects: The co-eluting components of a sample matrix (e.g., plasma, urine, formulation excipients) can either suppress or enhance the ionization of the target impurity, leading to under- or overestimation.[5][6]

-

Sample Preparation Variability: Inconsistent recovery during extraction, derivatization, or other sample work-up steps can introduce significant errors.[3][7][8]

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance, such as changes in ionization efficiency or detector response over time, can affect the signal intensity of the analyte.[5][9]

-

Injection Volume Inconsistencies: Even minor variations in the injected sample volume can lead to proportional changes in the measured signal.[5][10]

To overcome these challenges, a robust analytical method must incorporate a self-validating system. This is where the internal standard becomes critical.

The Solution: Isotope Dilution Mass Spectrometry with Deuterated Standards

The most effective method for ensuring accurate quantification in mass spectrometry is the use of an internal standard (IS).[3][5][10] An IS is a compound of known concentration added to every sample, calibrator, and quality control at the earliest stage of the analytical workflow.[5] Quantification is then based on the ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte alone.[10][11]

While structural analogs can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[3][12][13] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H or D), are the most common and cost-effective type of SIL internal standard.[12][14]

The use of a deuterated internal standard is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique widely regarded as the definitive method for accurate quantification.[1][15]

The Core Principle: Perfecting the Analytical Ratio

Because a deuterated standard is chemically and physically almost identical to the analyte, it behaves in a nearly identical manner throughout the entire analytical process.[6][8][14] This includes its chromatographic retention time, extraction recovery, and ionization efficiency.[8][16]

Here's how this "perfect mimicry" creates a self-validating system:

-

Compensation for Sample Loss: If a portion of the sample is lost during extraction, an equivalent proportion of both the analyte and the deuterated standard is lost. The ratio between them remains constant, ensuring the calculated concentration is unaffected.[6][8]

-

Correction for Matrix Effects: Both the analyte and the deuterated standard experience the same degree of ionization suppression or enhancement from the matrix.[6] This allows for accurate correction, as the ratio of their signals remains consistent.[6]

-

Normalization of Instrumental Variability: Any drift in the mass spectrometer's response will affect both the analyte and the deuterated standard equally, thus normalizing the results.[3][6]

The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference imparted by the deuterium atoms.[16] This allows for the simultaneous measurement of both compounds.

Caption: Generalized workflow for the synthesis and quality control of a deuterated internal standard.

Method Validation According to Regulatory Guidelines

Any analytical method used for impurity quantification in pharmaceutical products must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1/R2). [1][17][18][19][20]The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. [19][21] Key validation parameters include:

| Validation Parameter | Description | Relevance of Deuterated Standard |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). [17][21] | The unique mass of the deuterated standard ensures it does not interfere with the analyte or other impurities, confirming specificity. |

| Accuracy | The closeness of test results to the true value, often expressed as percent recovery. [17] | IDMS with a deuterated standard is considered a primary ratio method, providing the highest level of accuracy. [22] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. [17] | The use of a deuterated standard corrects for random variations, significantly improving method precision. [13] |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [17] | The enhanced signal-to-noise ratio and reduced variability afforded by the deuterated standard can help achieve lower and more reliable LOQs. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. [17][19] | The consistent analyte/IS ratio across a range of concentrations demonstrates the linearity of the method. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. [17] | Since the analyte and IS are affected similarly by minor changes in conditions, the method's robustness is enhanced. |

Experimental Protocol: A General Workflow for Impurity Analysis using IDMS

The following provides a generalized, step-by-step methodology for the quantification of a target impurity in a drug substance using a deuterated internal standard.

1. Preparation of Standards and Solutions

-

Stock Solutions: Prepare individual stock solutions of the impurity reference standard and the deuterated internal standard in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the impurity stock solution and spiking each with a fixed concentration of the deuterated internal standard solution. [1]* Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

2. Sample Preparation

-

Accurately weigh the drug substance sample.

-

Dissolve the sample in a suitable solvent.

-

Crucial Step: Spike the sample solution with the same fixed concentration of the deuterated internal standard as used in the calibration standards. [9]* Perform any necessary extraction or clean-up steps (e.g., solid-phase extraction, liquid-liquid extraction).

3. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with an appropriate column and mobile phases to achieve chromatographic separation of the impurity from the drug substance and other components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the specific impurity and its deuterated standard. This typically involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

-

Inject the prepared calibration standards, QC samples, and sample solutions.

4. Data Analysis and Quantification

-

Integrate the peak areas for the impurity and its corresponding deuterated internal standard. [1]* Calculate the peak area ratio of the impurity to the internal standard for all injections. [1][11]* Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. [1]* Determine the concentration of the impurity in the sample by interpolating its peak area ratio on the calibration curve. [1]

Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis

In the high-stakes environment of pharmaceutical development, there is no room for analytical ambiguity. The use of deuterated internal standards in impurity analysis is not merely a best practice but a fundamental necessity for generating reliable and defensible data. [8]By providing a stable, predictable internal reference that perfectly mimics the behavior of the analyte, deuterated standards empower scientists to overcome the inherent variabilities of sample preparation and mass spectrometric analysis. [3][8]The adoption of IDMS with high-purity deuterated standards is a direct investment in data integrity, regulatory compliance, and ultimately, patient safety.

References

-

The Role of Internal Standards In Mass Spectrometry | SCION Instruments. [Link]

-

IMPURITY PROFILING - IJCRT.org. [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed. [Link]

-

What Is An Internal Standard And Why Is It Used In LC-MS? - Chemistry For Everyone. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article - ResearchGate. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

-

Method Validation Guidelines | BioPharm International. [Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis - Taylor & Francis Online. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C. [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.. [Link]

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc.. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. ijcrt.org [ijcrt.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nebiolab.com [nebiolab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. osti.gov [osti.gov]

- 16. nbinno.com [nbinno.com]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. biopharminternational.com [biopharminternational.com]

- 22. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

Anastrozole Impurity Profiling and Identification: An In-depth Technical Guide

Introduction

Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process and subsequent storage of Anastrozole can introduce impurities, which may include starting materials, by-products of side reactions, intermediates, and degradation products.[3][4] The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.

Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[5][6][7][8] These guidelines necessitate the reporting, identification, and qualification of impurities that exceed specific thresholds.[5] Consequently, a robust and comprehensive impurity profiling strategy is not just a regulatory requirement but a critical component of ensuring patient safety.

This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the impurity profiling and identification of Anastrozole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, analytical techniques, and structural elucidation.

The Genesis of Impurities: A Mechanistic Perspective

Understanding the origin of impurities is fundamental to developing effective control strategies. Anastrozole impurities can be broadly categorized into two main classes: process-related impurities and degradation products.

Process-Related Impurities

These impurities are chemical entities that arise during the synthesis of the Anastrozole active pharmaceutical ingredient (API).[9] Their formation is often linked to the specific synthetic route employed. A common pathway for Anastrozole synthesis can introduce several potential process-related impurities.[9][10]

-

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials or synthetic intermediates into the final API.[4] For instance, 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) have been identified as process-related impurities.[11][12]

-

By-products of Side Reactions: The reagents and conditions used in synthesis can trigger unintended side reactions, leading to the formation of by-products. A notable example is the formation of the regioisomeric impurity, 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile), during the alkylation of 1,2,4-triazole.[10][11][12][13] The use of phase-transfer catalysts has been explored to minimize the formation of this isomer.[13] Another process-related impurity is the Didestriazole Anastrozole Dimer.[14]

Degradation Products

Degradation products result from the chemical breakdown of the Anastrozole molecule under the influence of various stress factors such as light, heat, humidity, acid, base, and oxidation.[15][16] Forced degradation studies, as mandated by ICH guidelines, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[15][17]

Anastrozole has been found to be susceptible to degradation, particularly under basic and oxidative conditions.[15][18][19] Key identified degradation products include:

-

Monoacid Degradation Product: 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid.[14][15]

-

Diacid Degradation Product: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid).[14][15]

These degradation products arise from the hydrolysis of the nitrile groups in the Anastrozole molecule.[15]

The Analytical Workflow: A Validated System for Impurity Profiling

A robust analytical workflow is the cornerstone of effective impurity profiling. This workflow must be capable of detecting, separating, quantifying, and identifying impurities, often at very low levels. The following diagram illustrates a typical workflow.

Caption: A typical workflow for anastrozole impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used technique for the separation and quantification of Anastrozole and its impurities.[17][20][21] A validated, stability-indicating HPLC method is essential for ensuring that all significant impurities are adequately resolved from the main peak and from each other.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example and may require optimization based on the specific impurities and analytical instrumentation.

-

Chromatographic System: A validated HPLC system equipped with a UV detector.

-

Column: A C18 column, such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), is commonly used.[2][20]

-

Mobile Phase:

-

Gradient Elution: A gradient program is typically employed to ensure the effective separation of impurities with a wide range of polarities.[2][17]

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 70 30 40 30 70 50 30 70 55 70 30 | 60 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.

-

Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and robustness.[15][17]

Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and characterization of impurities.[1][15][20] It provides crucial information about the molecular weight of an impurity and its fragmentation pattern, which aids in proposing a chemical structure.

Causality in Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like Anastrozole and its impurities, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+.

-

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of an impurity and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. This spectrum is a fingerprint of the molecule and provides valuable structural information.

Caption: A simplified LC-MS/MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While LC-MS/MS can provide strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation.[9][15] For unknown impurities, isolation using preparative HPLC is often necessary to obtain a sufficient quantity of the material for NMR analysis.[11][12]

Key NMR Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The combination of data from these advanced analytical techniques provides a self-validating system for the confident identification and characterization of Anastrozole impurities.

Summary of Known Anastrozole Impurities

The following table summarizes some of the known process-related and degradation impurities of Anastrozole.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| Impurity I[11][12] | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₇H₁₉N₅ | 293.37 | Process-Related |

| Impurity II[11][12] | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 226.32 | Process-Related |

| Impurity III[11][12] | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) | C₁₅H₁₇BrN₂ | 305.22 | Process-Related |

| Didestriazole Anastrozole Dimer[14] | 2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | C₂₆H₂₉N₃ | 383.54 | Process-Related |

| Monoacid Degradation Product[14][15] | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid | C₁₇H₂₀N₄O₂ | 312.37 | Degradation |

| Diacid Degradation Product[14][15] | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) | C₁₇H₂₁N₃O₄ | 331.37 | Degradation |

Conclusion

The comprehensive impurity profiling and identification of Anastrozole is a multifaceted process that requires a deep understanding of its synthesis, degradation pathways, and the application of advanced analytical techniques. A scientifically sound and well-validated approach, grounded in regulatory guidelines, is paramount to ensuring the quality, safety, and efficacy of this critical medication. By integrating chromatographic separation with powerful spectroscopic techniques, drug development professionals can confidently characterize and control impurities, ultimately safeguarding patient health.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Bethi, M. R. (2018). Analytical method development and validation of impurity profile in anastrozole. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Cheektla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 929-937. Retrieved from [Link]

-

SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. Retrieved from [Link]

-

Al-Shehri, M. M., & Al-Bishi, M. H. (2014). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Critical Reviews in Analytical Chemistry, 44(4), 312-320. Retrieved from [Link]

-

Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(1), 146-152. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS spectrum of anastrozole and impurity I. Retrieved from [Link]

-

International Council for Harmonisation. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO. Retrieved from [Link]

-

SynZeal. (n.d.). Anastrozole Impurities. Retrieved from [Link]

-

Kumar, A., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. International Journal of Pharmaceutical Sciences and Research, 15(2), 624-631. Retrieved from [Link]

-

Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. Retrieved from [Link]

-

Cheektla, S. (2011). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. Retrieved from [Link]

-

Cheektla, S. (2011). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. Retrieved from [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Synthesis of anastrozole and purification of one of its intermediate. Google Patents.

-

Wang, Y., et al. (2017). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Current Pharmaceutical Analysis, 13(4), 329-335. Retrieved from [Link]

-

Vietnam Academy of Science and Technology. (2015). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. VAST Journals System. Retrieved from [Link]

- Council of Scientific & Industrial Research. (2007). A process for the preparation of pure anastrozole. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 11. Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]

- 12. scielo.br [scielo.br]

- 13. vjs.ac.vn [vjs.ac.vn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijpsonline.com [ijpsonline.com]

- 21. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to Investigating Potential Degradative Dimerization of Anastrozole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential for Anastrozole to form dimeric impurities through degradation. We will move beyond cataloging known impurities to establish a first-principles approach for hypothesizing and experimentally verifying novel degradation pathways, with a specific focus on dimerization.

Part 1: Foundational Understanding of Anastrozole Stability

Anastrozole, α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a non-steroidal aromatase inhibitor critical in the treatment of hormone receptor-positive breast cancer.[1][2] Its molecular structure, featuring a benzylic methylene bridge, two sterically hindered quaternary carbon centers with nitrile groups, and a triazole ring, presents several sites for potential chemical transformation under stress conditions.[3]

The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[4] Impurities can arise from the manufacturing process (process-related impurities) or through the chemical degradation of the drug substance over time (degradation products).[1] Forced degradation studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

Published forced degradation studies on Anastrozole have shown it to be largely stable under thermal, acidic, and hydrolytic stress.[5][7] However, susceptibility to degradation has been consistently observed under oxidative and alkaline conditions.[5][6][8][9] The primary degradation products typically identified involve the hydrolysis of one or both nitrile groups to form corresponding mono- and di-acid impurities.[6][10][11]

The Known "Anastrozole Dimer": A Process-Related Impurity

A known impurity, often referred to as "Anastrozole Dimer," is cataloged by pharmacopeias (e.g., Anastrozole EP Impurity B) and is commercially available as a reference standard.[12][13]

Structure of the Known Anastrozole Dimer (Impurity B):

-

IUPAC Name: 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[12][13]

-

CAS Number: 1216898-82-6[14]

Crucially, this specific C-C linked dimer is widely considered a process-related impurity , likely formed during the synthesis of Anastrozole, rather than a product of its degradation.[11] Its formation can be postulated to occur via side reactions of synthetic intermediates. This distinction is vital, as our investigation focuses on dimers formed through the degradation of the final, purified Anastrozole drug substance.

Part 2: Hypothesizing Degradation Pathways to Dimerization

While the literature has not extensively reported dimers as degradation products, a systematic evaluation of Anastrozole's structure allows us to hypothesize plausible pathways under relevant stress conditions. The primary loci for reactivity that could lead to dimerization are the benzylic methylene group and the aromatic ring system.

Oxidative Stress Pathway: Free-Radical Coupling

Oxidative conditions are a known liability for Anastrozole.[5] A plausible mechanism for dimerization under such stress involves the formation of a benzylic free radical.

Causality: The C-H bonds on the methylene group bridging the triazole and phenyl rings are benzylic and thus activated. They are susceptible to hydrogen abstraction by radical initiators (e.g., hydroxyl radicals generated from peroxide). The resulting benzylic radical is resonance-stabilized, increasing its likelihood of formation. Two such radicals could then couple to form a C-C linked dimer.

Below is a diagram illustrating this hypothesized oxidative pathway.

Caption: Hypothesized oxidative dimerization via benzylic radical formation and coupling.

Photolytic Stress Pathway: Photochemical Coupling

Although Anastrozole is reported to be relatively photostable, high-intensity UV exposure could potentially induce dimerization.[5][15] Photolytic pathways can be complex, but a plausible route involves the photo-excitation of the aromatic ring system.

Causality: Aromatic compounds can absorb UV radiation, promoting an electron to a higher energy state. This excited state can be more reactive, potentially leading to radical formation or direct cycloaddition reactions with a ground-state molecule. Dimerization could occur through the formation of a new bond between the aromatic rings of two different Anastrozole molecules. This is less likely than oxidative coupling due to steric hindrance but remains a theoretical possibility worth investigating.

Part 3: An Experimental Framework for Investigating Dimerization

As a senior scientist, our approach must be systematic and self-validating. We will design a comprehensive stress testing program coupled with a high-resolution analytical workflow to detect, identify, and characterize any potential dimeric species.

Experimental Workflow Overview

The logical flow of the investigation is critical. It begins with carefully controlled stress testing, followed by high-sensitivity screening for potential dimer masses, and concludes with definitive structural elucidation.

Caption: Overall workflow for the investigation of Anastrozole degradative dimers.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

-

Objective: To generate potential degradation products, including dimers, under accelerated oxidative and photolytic conditions.

-

Materials:

-

Anastrozole API (well-characterized reference lot)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Purified water (Type I)

-

Hydrogen peroxide (30%, analytical grade)

-

ICH-compliant photostability chamber

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Anastrozole at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Oxidative Stress:

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Incubate the solution in the dark at room temperature for 24 hours.[7]

-

Take time-point samples (e.g., 0, 4, 8, 24 hours) and immediately quench any remaining peroxide by adding a small amount of sodium sulfite solution or by significant dilution prior to analysis.

-

-

Photolytic Stress:

-

Place 1 mL of the stock solution in a quartz cuvette.

-

Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Prepare a "dark" control sample, wrapped in aluminum foil, and place it in the chamber alongside the exposed sample.

-

-

Control Samples: Maintain an unstressed stock solution sample at 4°C in the dark.

-

Sample Preparation for Analysis: Dilute all stressed and control samples to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.

-

Protocol 2: UPLC-HRMS Method for Dimer Screening

-

Objective: To develop a high-resolution, stability-indicating method capable of separating Anastrozole from its degradation products and identifying potential dimers by accurate mass.

-

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system

-

High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF

-

-

Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase, sub-2 µm particle size (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides high efficiency needed to separate closely related impurities. C18 is a good starting point for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive mode electrospray ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes from the reversed-phase column. |

| Gradient Program | Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. | A shallow gradient is crucial to resolve potential isomers and degradants from the main Anastrozole peak. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity, leading to better efficiency and reproducibility. |